Tonazocine mesilate
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Overview
Description
Tonazocine mesilate is a nonpeptide, partial delta-opioid agonist with mu antagonist properties and weak kappa agonist activity . It belongs to the benzomorphan family of opioid analgesics and was initially developed for the treatment of postoperative pain . Despite its promising pharmacological profile, development was halted after phase II clinical trials, and it was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tonazocine mesilate involves several key steps:
Formation of the Intermediate: The reaction of 4-methoxybenzylmagnesium bromide with 1,3,4-trimethylpyridinium bromide in ether, followed by a Diels-Alder condensation with ethyl acrylate, yields ethyl 3-(4-methoxybenzyl)-2,4,8-trimethyl-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate.
Acylation and Reductive Ring Opening: Acylation with hexanoyl chloride and butyllithium-diisopropylamine in tetrahydrofuran, followed by reductive ring opening with formic acid in refluxing mesitylene, yields 1,2,3,4,5,6-hexahydro-8-methoxy-3,6,11-trimethyl-11-(3-oxo-1-octyl)-2,6-methano-3-benzazocine.
Final Steps: The final compound is obtained by demethylation with 48% hydrobromic acid and treatment with methanesulfonic acid.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups.
Reduction: The compound can be reduced at the ketone functional group to form secondary alcohols.
Substitution: Substitution reactions can occur at the aromatic ring and the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products:
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include secondary alcohols.
Substitution: Products include halogenated and alkylated derivatives.
Scientific Research Applications
Tonazocine mesilate has been explored for various scientific research applications:
Chemistry: Its unique structure and reactivity make it a subject of interest in synthetic organic chemistry.
Industry: While not widely used industrially, its synthesis and derivatives are of interest for pharmaceutical development.
Mechanism of Action
Tonazocine mesilate acts as a partial agonist at delta-opioid receptors and an antagonist at mu-opioid receptors . It also exhibits weak agonist activity at kappa-opioid receptors . This unique profile allows it to provide analgesic effects while minimizing common opioid side effects such as respiratory depression and cardiovascular issues . The compound enhances dopaminergic function, which has implications for its potential use in treating Parkinson’s disease .
Comparison with Similar Compounds
Zenazocine: Another benzomorphan opioid with similar pharmacological properties.
Pentazocine: A mixed agonist-antagonist opioid used for moderate to severe pain.
Nalbuphine: An opioid analgesic with mixed agonist-antagonist properties, used for pain management.
Uniqueness: Tonazocine mesilate’s partial agonist activity at delta-opioid receptors and antagonist activity at mu-opioid receptors distinguish it from other opioids. This profile allows it to provide effective pain relief with a reduced risk of typical opioid side effects .
Properties
Molecular Formula |
C24H39NO5S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid |
InChI |
InChI=1S/C23H35NO2.CH4O3S/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4;1-5(2,3)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3;1H3,(H,2,3,4)/t21-,22+,23?;/m0./s1 |
InChI Key |
CQSTVPYARYSBNS-DWBMBBFHSA-N |
Isomeric SMILES |
CCCCCC(=O)CCC1([C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |
Canonical SMILES |
CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |
Origin of Product |
United States |
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